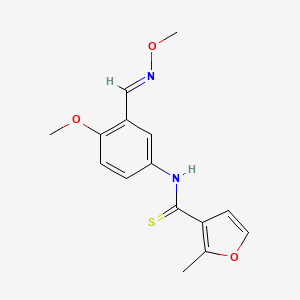![molecular formula C21H28ClNO3 B12687890 [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride CAS No. 62261-89-6](/img/structure/B12687890.png)
[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and methanone groups, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4,6-dimethylphenol with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group, resulting in the formation of 2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenol.
Ketone Formation: The final step involves the reaction of the phenolic intermediate with benzoyl chloride to form the desired ketone product, [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme activity and receptor binding.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure allows for the design of drugs with specific biological activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as functionalized polymers and coatings. Its reactivity allows for the modification of material properties to achieve desired characteristics.
Mecanismo De Acción
The mechanism of action of [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: A beta-blocker used in the treatment of cardiovascular diseases.
Metoprolol: Another beta-blocker with similar applications.
Propranolol: A non-selective beta-blocker used for various medical conditions.
Uniqueness
What sets [2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride apart from these similar compounds is its unique combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for specific interactions with molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
62261-89-6 |
|---|---|
Fórmula molecular |
C21H28ClNO3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-14(2)22-12-18(23)13-25-19-11-15(3)10-16(4)20(19)21(24)17-8-6-5-7-9-17;/h5-11,14,18,22-23H,12-13H2,1-4H3;1H |
Clave InChI |
QXGWICIUAPRYQT-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)OC[C@@H](CNC(C)C)O)C(=O)C2=CC=CC=C2)C.Cl |
SMILES canónico |
CC1=CC(=C(C(=C1)OCC(CNC(C)C)O)C(=O)C2=CC=CC=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


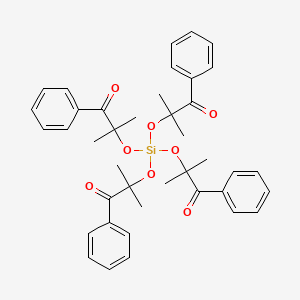
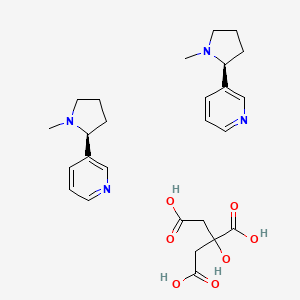
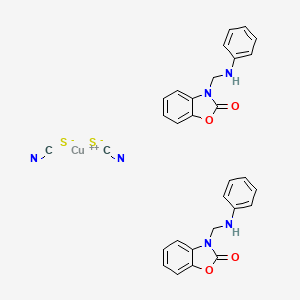



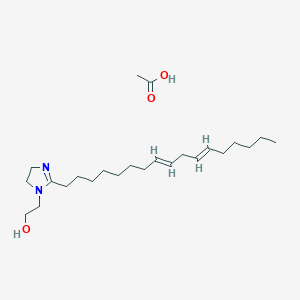
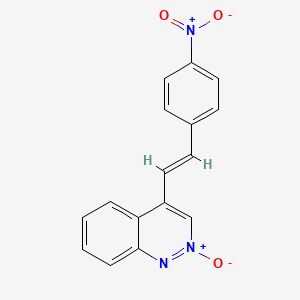
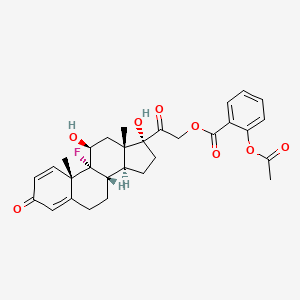
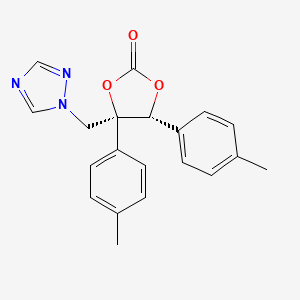


![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
